molecular formula C25H21N7O2S B2926338 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114647-59-4

2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2926338
CAS No.: 1114647-59-4
M. Wt: 483.55
InChI Key: POMNDPIRDNZXLU-UHFFFAOYSA-N
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Description

This compound features a thiadiazolo[2,3-b]quinazolin-5-one core substituted with a 4-(pyridin-2-ylpiperazine-1-carbonyl)phenylamino group. The pyridin-2-ylpiperazine moiety may enhance receptor binding due to its ability to engage in hydrogen bonding and π-π interactions, while the carbonyl group could improve metabolic stability. Although direct biological data for this compound are unavailable, structural analogs (e.g., thiadiazoloquinazolones) exhibit anti-HIV and antibacterial effects, implying plausible therapeutic relevance .

Properties

IUPAC Name

2-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O2S/c33-22(31-15-13-30(14-16-31)21-7-3-4-12-26-21)17-8-10-18(11-9-17)27-24-29-32-23(34)19-5-1-2-6-20(19)28-25(32)35-24/h1-12H,13-16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMNDPIRDNZXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared structural motifs, including piperazine derivatives and heterocyclic cores. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Thiadiazolo[2,3-b]quinazolin-5-one 4-(Pyridin-2-ylpiperazine-1-carbonyl)phenylamino Hypothesized anti-HIV/antibacterial -
USP/VA-2 (Thiadiazoloquinazolone) Thiadiazolo[2,3-b]quinazolinone 2-Methyl Anti-HIV (HIV-2 ROD strain)
4-[(4-Methoxyphenyl)amino]-dihydroquinazolin-5-one Dihydroquinazolin-5-one Pyrimidin-2-ylpiperazine, 4-methoxyphenylamino Not reported
Compound 4b (Pyrazole-quinoline derivative) Pyrazole-quinoline Pyridin-2-ylpiperazine-1-carbonyl Not reported

Key Observations

Core Structure Variations: The thiadiazoloquinazolinone core in the target compound and USP/VA-2 is distinct from the dihydroquinazolinone () and pyrazole-quinoline () scaffolds. In contrast, dihydroquinazolinones may exhibit different pharmacokinetic profiles due to reduced ring strain.

Substituent Effects: The target compound’s pyridin-2-ylpiperazine carbonyl substituent is bulkier than USP/VA-2’s 2-methyl group, which could improve target selectivity but reduce solubility. ’s pyrimidin-2-ylpiperazine group offers a similar hydrogen-bonding capacity but lacks the phenylamino linkage present in the target compound.

Biological Activity: USP/VA-2 demonstrates anti-HIV activity against the HIV-2 ROD strain, attributed to its thiadiazoloquinazolinone core and methyl substituent . The target compound’s extended substituent may enhance binding to viral proteases or host-cell receptors, though empirical validation is needed.

Piperazine Moieties: Piperazine derivatives are common in drug design due to their conformational flexibility and ability to modulate pharmacokinetics (e.g., blood-brain barrier penetration) .

Mechanistic and Computational Insights

While direct studies on the target compound are lacking, computational methods such as density-functional theory (DFT) () and correlation-energy functionals () could predict its electronic properties and binding affinities. Molecular docking simulations might reveal interactions with HIV protease or bacterial gyrase, leveraging structural similarities to active analogs .

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